4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a combination of bromine, iodine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative and introduce the bromine and iodine atoms through electrophilic aromatic substitution reactions. The benzoxazole moiety can be introduced via a condensation reaction with the corresponding amine and aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-iodoaniline: Shares the bromine and iodine substituents but lacks the benzoxazole moiety.
5-bromo-2-methyl-1,3-benzoxazole: Contains the benzoxazole moiety but differs in the position and type of substituents.
Uniqueness
4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H14BrIN2O2 |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrIN2O2/c1-12-2-7-19-18(8-12)25-21(27-19)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3 |
InChI Key |
DNVZGVJPSPUXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)I)O |
Origin of Product |
United States |
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